molecular formula C13H10N2O2S2 B12112835 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine

6-(Phenylsulfonyl)benzo[d]thiazol-2-amine

Cat. No.: B12112835
M. Wt: 290.4 g/mol
InChI Key: UJTUZXYQKZGCJE-UHFFFAOYSA-N
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Description

6-(Phenylsulfonyl)benzo[d]thiazol-2-amine is a chemical compound offered for research purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures . Compounds based on the benzothiazole scaffold, such as this one, are of significant interest in various research fields due to their diverse biological activities and physicochemical properties. The structure, featuring a benzothiazole core with a phenylsulfonyl substituent, is often investigated in pharmaceutical research for drug discovery and development, particularly in the exploration of new enzyme inhibitors or receptor modulators . Researchers may utilize this chemical as a key intermediate or building block in synthetic organic chemistry to develop more complex molecules for biological screening. It is essential for researchers to consult the product's Safety Data Sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2O2S2

Molecular Weight

290.4 g/mol

IUPAC Name

6-(benzenesulfonyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H10N2O2S2/c14-13-15-11-7-6-10(8-12(11)18-13)19(16,17)9-4-2-1-3-5-9/h1-8H,(H2,14,15)

InChI Key

UJTUZXYQKZGCJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N

Origin of Product

United States

Synthetic Methodologies for 6 Phenylsulfonyl Benzo D Thiazol 2 Amine and Its Derivatives

General Synthetic Strategies for Benzo[d]thiazol-2-amine Core Modification

The benzo[d]thiazol-2-amine scaffold is a crucial building block in medicinal chemistry, and various methods have been developed for its synthesis and modification.

Approaches to 6-Substituted Benzo[d]thiazol-2-amine Derivatives

The classical and widely adopted method for synthesizing 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid. orgsyn.orgnih.gov This reaction proceeds through the thiocyanation of the aniline (B41778) derivative followed by cyclization to form the benzothiazole (B30560) ring. However, this method is most effective when the para-position of the aniline is already occupied by the desired substituent. nih.gov If the para-position is unsubstituted, thiocyanation often occurs at this site, leading to undesired products. nih.gov

Alternative strategies often begin with a pre-functionalized aniline or utilize a different cyclization precursor. For instance, phenylthioureas serve as versatile precursors for the synthesis of various substituted 2-aminobenzothiazoles. nih.gov Another approach involves starting with a 6-nitro-2-aminobenzothiazole derivative. The nitro group can be reduced to an amino group, which can then be further functionalized through reactions like acylation or sulfonylation. nih.gov This multi-step process allows for the introduction of a wide range of substituents at the 6-position. nih.gov

Microwave-assisted synthesis has also emerged as an efficient and environmentally conscious method for preparing 2-aminobenzothiazoles and their derivatives, often resulting in shorter reaction times and higher yields compared to conventional heating. nih.gov

Synthesis of 2-Amino-6-thiocyanato Benzothiazole Derivatives

A key intermediate in the synthesis of various 6-substituted benzothiazole derivatives is 2-amino-6-thiocyanatobenzothiazole. This compound is typically prepared from the corresponding aniline. researchgate.net The synthesis of 2-thiocyanatoaniline itself can be achieved by reacting aniline with potassium thiocyanate in acetic acid, followed by the addition of bromine while maintaining a low temperature. rjpbcs.com The resulting 2-thiocyanatoaniline can then be cyclized to form the 2-aminobenzothiazole (B30445) core. rjpbcs.com For instance, refluxing 2-thiocyanatoaniline with concentrated hydrochloric acid yields 2-aminobenzothiazole. rjpbcs.com The 6-thiocyanato group can then be introduced or carried through the synthesis to provide a handle for further chemical transformations.

Introduction of the Phenylsulfonyl Group

The phenylsulfonyl group is typically introduced onto the benzothiazole scaffold through sulfonylation reactions, leading to the formation of stable sulfonamide conjugates.

Sulfonylation Reactions with Aminobenzothiazole Precursors

The formation of the sulfonamide bond is commonly achieved by reacting an aminobenzothiazole precursor with a substituted sulfonyl chloride. For instance, 2-(4-aminophenyl)benzothiazole can be condensed with various substituted benzenesulfonyl chlorides in the presence of pyridine (B92270) and acetic anhydride (B1165640) to yield the corresponding N-(4-(benzothiazol-2-yl)phenyl)benzenesulfonamides. nih.gov This reaction provides a direct method for linking the phenylsulfonyl group to the aminobenzothiazole core. nih.gov

In a different approach, the synthesis of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives starts with the formation of 2-aminobenzo[d]thiazole-6-sulfonamide. nih.gov This key intermediate is then reacted with substituted 2-bromoacetophenones to construct the final fused ring system. nih.gov The starting sulfonamide itself can be prepared through a multi-step process involving the formation of a thiazole (B1198619) ring followed by bromination and subsequent reactions. nih.gov

Formation of Benzo[d]thiazole-Sulfonamide Conjugates

The synthesis of benzothiazole-sulfonamide conjugates is a significant area of research. One strategy involves the reaction of 6-nitro-2-aminobenzothiazole with proline, which serves as a key intermediate for creating benzothiazole-disulfonamide scaffolds. nih.gov Another general method involves the condensation of 2-(3/4-aminophenyl)benzothiazoles with various substituted sulfonyl chlorides. nih.gov The required sulfonyl chlorides are often prepared by reacting a substituted benzene (B151609) derivative with chlorosulfonic acid. nih.gov

A notable protocol for forming S-N bonds is the SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) reaction. This method has been utilized for the preparation of benzothiazole sulfonamides from sulfonyl fluorides. The reaction of a benzothiazole sulfonyl fluoride with an amine, such as benzylamine, in acetonitrile (B52724) has been shown to be an effective way to produce the corresponding sulfonamide. theses.cz

Novel Synthetic Transformations Involving Benzo[d]thiazol-2-amines

Recent research has focused on developing novel and efficient synthetic transformations for benzo[d]thiazol-2-amines to access a wider range of derivatives. Solid-phase synthesis has been explored as a method for the rapid generation of 2-aminobenzothiazole libraries. nih.gov This technique employs a resin-bound acyl-isothiocyanate which reacts with various anilines. The resulting thioureas are then cyclized on the solid support, and the final products are cleaved from the resin. nih.gov

Microwave-assisted organic synthesis has also been applied to accelerate the formation of benzothiazole derivatives. For example, the condensation of 2-aminothiophenols with chloroacetyl chloride can be efficiently carried out under microwave irradiation to produce 2-chloromethyl-benzothiazole. mdpi.com Furthermore, catalyst-free, microwave-assisted methods in aqueous media have been developed for the synthesis of fused heterocyclic systems like benzo[d]imidazo[2,1-b]thiazoles. nih.gov

The development of one-pot synthesis procedures is another area of active investigation. For example, 2-aminobenzothiazoles have been synthesized from 2-iodoanilines and sodium dithiocarbamates via an Ullmann-type reaction. nih.gov These modern synthetic approaches, often guided by the principles of green chemistry, offer more efficient and environmentally friendly routes to this important class of compounds.

Ring Opening Rearrangement Functionalization (RORF) Strategies

A notable strategy for the functionalization of the benzothiazole core involves Ring Opening Rearrangement Functionalization (RORF). This approach allows for significant structural modification by cleaving the thiazole ring and subsequently forming new bonds. A copper(II)-catalyzed one-pot sequential synthesis has been developed to transform benzo[d]thiazol-2-amines into N-[2-(phenylthio)phenyl]acetamides. researchgate.net This process involves the opening of the benzothiazole ring, leading to the loss of carbon and nitrogen atoms, while concurrently enabling S-arylation and N-acylation to yield ortho-bifunctionalized products. researchgate.net

The reaction typically proceeds by first reacting the benzo[d]thiazol-2-amine with an aryl iodide in the presence of a copper catalyst (e.g., CuSO₄·5H₂O) and a base like potassium carbonate in a solvent such as DMF. researchgate.net This is followed by the addition of a carboxylic acid, which partakes in the rearrangement and acylation of the newly formed amino group. researchgate.net A subsequent oxidation step, for instance using tert-butyl hydroperoxide (TBHP), can convert the resulting thioether to a sulfoxide, yielding N-[2-(phenylsulfinyl)phenyl]acetamide. researchgate.net This RORF strategy demonstrates a powerful method for deconstructing and rebuilding the benzothiazole scaffold to introduce diverse functionalities. researchgate.net

One-Pot Synthetic Procedures for Benzothiazole Derivatives

One-pot syntheses are highly valued for their efficiency, reduced waste, and simplification of procedures. For benzothiazole derivatives, several one-pot methods have been established. A common and direct method involves the condensation of an appropriately substituted 2-aminothiophenol (B119425) with a benzaldehyde (B42025) derivative. nih.gov For instance, the synthesis of 6-nitro-2-phenylbenzothiazole (B1597841) derivatives is achieved by the condensation of 2-amino-5-nitrothiophenol with various substituted benzaldehydes in refluxing pyridine. nih.gov The resulting nitro compounds can then be reduced to the corresponding 6-amino derivatives, which are precursors to the target scaffold, using reagents like tin(II) chloride in hydrochloric acid. nih.gov

Another versatile one-pot approach is the Hantzsch thiazole synthesis, which can be adapted for multicomponent reactions. This involves the reaction of a 3-(2-bromoacetyl) derivative with a thiosemicarbazide (B42300) and a carbonyl compound under neat conditions, leading to rapid formation of thiazole derivatives in high yields. acgpubs.org Such multicomponent strategies are advantageous due to their atom economy and the ability to generate complex molecules from simple starting materials in a single step. acgpubs.orgnih.gov

The following table summarizes a typical one-pot synthesis for 6-nitro-2-(substituted-phenyl)benzothiazoles, which are key intermediates. nih.gov

Table 1: One-Pot Synthesis of 6-Nitro-2-(substituted-phenyl)benzothiazole Intermediates

Substituted BenzaldehydeProductSolventReaction ConditionReference
2-Nitrobenzaldehyde6-Nitro-2-(2-nitrophenyl)benzothiazolePyridineReflux, 20h nih.gov
4-Nitrobenzaldehyde6-Nitro-2-(4-nitrophenyl)benzothiazolePyridineReflux, 20h nih.gov
2-Fluorobenzaldehyde6-Nitro-2-(2-fluorophenyl)benzothiazolePyridineReflux, 20h nih.gov
4-Fluorobenzaldehyde6-Nitro-2-(4-fluorophenyl)benzothiazolePyridineReflux, 20h nih.gov

Derivatization and Analog Synthesis of 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine

The synthesis of derivatives and analogs of this compound is crucial for exploring its structure-activity relationships (SAR) for various applications.

Structural Modifications at the Phenylsulfonyl Moiety

Modifications to the phenylsulfonyl group can significantly influence the properties of the molecule. Structure-activity relationship studies on related compounds, such as 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, have shown that substituting the phenylsulfonyl moiety with hydrogen-bond acceptors like nitrile or methoxycarbonyl groups can enhance inhibitory activity against certain enzymes. nih.gov Similarly, introducing electron-withdrawing groups, such as trifluoromethyl or nitro groups, to the phenyl ring of the sulfonyl moiety has been explored in other benzothiazole series to modulate electronic properties and metabolic stability. nih.gov These modifications are typically achieved by reacting the parent amine or a suitable intermediate with a substituted benzenesulfonyl chloride. nih.gov

Substituent Effects on the Benzothiazole Ring System

Table 2: Effect of Fluoro Substituent Position on 2-Phenyl Ring

CompoundSubstituent Position on Phenyl RingObserved Activity TrendReference
6-Amino-2-(2-fluorophenyl)benzothiazoleorthoMost Active nih.gov
6-Amino-2-(3-fluorophenyl)benzothiazolemetaIntermediate Activity nih.gov
6-Amino-2-(4-fluorophenyl)benzothiazoleparaLeast Active nih.gov

Design and Synthesis of Hybrid Molecules (e.g., with Pyridinone Rings, Thiazolidinediones)

The molecular hybridization approach, which combines the this compound scaffold with other pharmacologically relevant rings like pyridinones or thiazolidinediones, is a modern strategy in drug design. researchgate.net The synthesis of such hybrids often involves multi-step sequences.

For thiazolidinedione hybrids, a common route is the Knoevenagel condensation of an aldehyde-functionalized benzothiazole derivative with a thiazolidine-2,4-dione (TZD) core. mdpi.com The TZD core itself can be synthesized through methods like the reaction of thiourea (B124793) with α-chloroacetic acid. nih.gov The benzothiazole component would first need to be functionalized with a linker terminating in an aldehyde, which can then react with the TZD. researchgate.netmdpi.com

Alternatively, hybrid molecules can be assembled by connecting the benzothiazole and the second heterocyclic moiety via a suitable linker, such as an amide bond. mdpi.com For example, a piperazine (B1678402) linker can be used to connect a triazole and a thiazolidine (B150603) nucleus. mdpi.com A similar strategy could be envisioned for linking the 6-amino group of the benzothiazole scaffold to a carboxylic acid-functionalized thiazolidinedione or pyridinone ring. The synthesis of thiazolidinone-appended benzothiazole-triazole hybrids has been reported via a one-pot process, showcasing an efficient route to such complex molecules. researchgate.net

Structure Activity Relationship Sar Studies of 6 Phenylsulfonyl Benzo D Thiazol 2 Amine Analogs

Influence of the Phenylsulfonyl Group on Biological Activity Profiles

The phenylsulfonyl moiety at the 6-position of the benzothiazole (B30560) scaffold is a critical determinant of biological activity, often serving as a key anchoring group. In the context of carbonic anhydrase (CA) inhibition, the analogous sulfonamide group (SO₂NH₂) at this position is essential for potency. researchgate.net This group coordinates directly to the Zn(II) ion within the enzyme's active site, a fundamental interaction for inhibition. researchgate.net While the direct subject is a phenylsulfone (a sulfonyl group attached to a phenyl ring and the benzothiazole), the underlying principle of the sulfonyl portion acting as a strong zinc-binding group is transferable and foundational to its activity profile against metalloenzymes. researchgate.net

Studies comparing different sulfone derivatives have further clarified the role of the phenyl group itself. In a series of 2-aminobenzimidazole (B67599) derivatives, which share a similar heterocyclic core, compounds bearing a phenylsulfonyl group were found to be substantially more active as antiproliferative agents than their ethylsulfonyl counterparts. mdpi.com This suggests that the phenyl ring is not merely a placeholder but actively contributes to the compound's efficacy, potentially through favorable π-π stacking interactions within the biological target. mdpi.com

Furthermore, the conversion of carboxylic acid agonists into N-(phenylsulfonyl)amides containing a benzothiazole scaffold has been shown to produce potent PPARα antagonists, highlighting the versatility of the phenylsulfonyl group in modulating receptor activity. nih.gov

Table 1: Influence of Sulfonyl Group Modifications on Biological Activity

ScaffoldModificationTarget/ActivityObservationReference
Benzothiazole6-SulfonamideCarbonic AnhydraseEssential for potent inhibition via Zn(II) binding. researchgate.net
BenzothiazoleN-(phenylsulfonyl)amidePPARα AntagonistModification from agonist to antagonist activity. nih.gov
BenzimidazolePhenylsulfonyl vs. EthylsulfonylAntiproliferativePhenyl group conferred significantly higher activity. mdpi.com

Positional and Electronic Effects of Substituents on the Benzothiazole Core

The substitution pattern on the benzothiazole ring, particularly regarding the position and electronic nature of the substituents, plays a pivotal role in defining the molecule's biological profile. The 6-position appears to be a privileged site for substitution.

Research on matrix metalloproteinase (MMP) inhibitors demonstrated that introducing substituents at the 6-position of the 2-aminobenzothiazole (B30445) ring could enhance activity. nih.gov Specifically, bulkier and more electron-withdrawing groups at this position led to an increase in potency against MMP-13. nih.gov Similarly, the presence of a trifluoromethoxy group (-OCF₃), a strongly electron-withdrawing substituent, at the 6-position resulted in a compound with significant anticonvulsant properties, believed to act via antagonism of excitatory amino acid neurotransmission. nih.gov

The synthesis of various N-(6-arylbenzo[d]thiazol-2-yl)acetamides for urease inhibition showed that different aryl groups at the 6-position, introduced via C-C coupling, modulated the inhibitory activity, with the p-tolyl derivative being the most active in the series. researchgate.net This indicates that even subtle electronic and steric changes at this position can fine-tune biological efficacy. researchgate.net The development of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives further underscores the chemical tractability of the 6-position for creating diverse building blocks for drug discovery. acs.org

Table 2: Effect of Substituents on the Benzothiazole Core

PositionSubstituentTarget/ActivityResultReference
6Bulkier, electron-withdrawing groupsMMP-13 InhibitionIncreased potency. nih.gov
6Trifluoromethoxy (-OCF₃)AnticonvulsantConferred potent activity. nih.gov
6p-tolylUrease InhibitionMost active in its series. researchgate.net

Role of the 2-Amino Group and its Modifications

The 2-amino group is a versatile chemical handle that allows for significant structural modifications, enabling the resulting analogs to target a wide array of biological systems. This group is rarely left unsubstituted in active analogs; its derivatization is a key strategy for altering the compound's properties and directing it toward specific targets.

For instance, acetylation of the 2-amino group to form N-(6-arylbenzo[d]thiazol-2-yl)acetamides produced a series of compounds with moderate to good urease inhibitory activity. researchgate.net In another example, attaching a methyl-1,1-bisphosphonic acid moiety to the 2-amino group was a successful strategy for targeting MMPs. nih.gov The synthesis of anticancer agents has also been achieved by reacting the 2-amino group with other molecules, such as vanillin, to create more complex structures with high binding affinity for the Human Epidermal growth factor receptor (HER). nih.gov The chemical reactivity of the 2-amino group makes it a prime site for functionalization to explore new biological activities. mdpi.com

Table 3: Biological Activities Resulting from 2-Amino Group Modifications

2-Amino ModificationResulting Compound ClassTarget/ActivityReference
AcetylationN-acetamide derivativeUrease Inhibition researchgate.net
Attachment of Methyl-1,1-bisphosphonic acidBisphosphonate derivativeMMP-13 Inhibition nih.gov
Reaction with VanillinSchiff base derivativeHER Enzyme Binding (Anticancer) nih.gov

Identification of Key Structural Characteristics Governing Potency

The potency of 6-(phenylsulfonyl)benzo[d]thiazol-2-amine analogs is governed by a combination of key structural features that create a privileged scaffold for enzyme inhibition and receptor modulation.

A Zinc-Binding Group at Position 6: The presence of a sulfonamide or a related sulfonyl group at the 6-position is a paramount feature for targeting metalloenzymes like carbonic anhydrases. researchgate.net This group acts as a strong coordinating ligand to the active site metal ion (e.g., Zn(II)), anchoring the entire molecule and establishing a potent inhibitory interaction. researchgate.net

Electron-Withdrawing Substituents at Position 6: For multiple biological targets, including MMPs and neuronal receptors, the installation of an electron-withdrawing group at the 6-position, such as -OCF₃ or a phenylsulfonyl group, is strongly correlated with enhanced potency. nih.govnih.gov This suggests that the electronic properties of the benzothiazole ring system are crucial for effective interaction with target proteins.

A Modifiable 2-Amino Group: The 2-amino position serves as a critical vector for introducing diverse chemical functionalities. Its modification allows for the attachment of pharmacophores that can engage in additional binding interactions within a target's active site or confer selectivity for one biological target over another. nih.govresearchgate.net

Aromatic Scaffolding: The benzothiazole core itself, along with the phenyl ring of the phenylsulfonyl group, provides a rigid aromatic scaffold. This structure facilitates crucial non-covalent interactions, such as hydrophobic and π-π stacking interactions, with amino acid residues in the binding pockets of enzymes and receptors. mdpi.comnih.gov Docking studies confirm that the benzothiazole ring often occupies hydrophobic pockets within the active site. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations

Prediction of Binding Affinities and Modes

Molecular docking is a primary computational technique used to predict the binding affinity and interaction mode of a ligand with a biological target, typically a protein or enzyme. In studies on benzo[d]thiazol-2-amine derivatives, docking simulations have been employed to understand their potential as inhibitors of various enzymes.

For instance, molecular docking studies on a series of benzo[d]thiazol-2-amine derivatives have been conducted to evaluate their binding affinity with enzymes like the Human Epidermal growth factor receptor (HER) and cyclooxygenase (COX) enzymes (COX-1 and COX-2). These studies calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy. A more negative score typically indicates a stronger predicted binding affinity.

The primary interactions governing the binding of these derivatives often involve:

Hydrogen Bonding: Interactions between hydrogen bond donors and acceptors on the ligand and the receptor.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the receptor.

Pi-Pi Stacking: Interactions between aromatic rings.

In one study, derivatives of benzo[d]thiazol-2-amine showed strong binding affinities to the HER enzyme, with docking scores as low as -10.4 kcal/mol, suggesting potent inhibitory potential. Another study found that certain derivatives exhibited higher binding affinities for COX-1 than the standard drug diclofenac (B195802) sodium. These findings highlight the importance of specific substitutions on the benzothiazole (B30560) core in determining binding affinity.

Table 1: Illustrative Binding Affinities of Benzo[d]thiazol-2-amine Derivatives from Molecular Docking Studies

Derivative ClassTarget EnzymePredicted Binding Affinity (kcal/mol)Reference
Naphthaldehyde-derivedHER-10.4, -9.9, -9.8
Vanillin-derivedHERHigh
Substituted Phenol-derivedCOX-1Higher than Diclofenac
Substituted Phenol-derivedCOX-2Lower than Indomethacin

This table is illustrative and based on findings for various derivatives, not specifically 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.

For a series of biologically active molecules, a pharmacophore model can be generated to define the crucial features for their interaction with a target receptor. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive and Negative Ionizable centers

The benzothiazole nucleus itself is a key structural feature in many bioactive compounds, known for its ability to participate in various biological interactions. The functionalization of the benzothiazole core, such as with a phenylsulfonyl group at the 6-position, would significantly influence the molecule's electronic and steric properties, and thus its potential interactions with biological targets.

The development of a pharmacophore model involves aligning a set of active compounds and extracting the common chemical features that are spatially conserved. This model can then be used as a 3D query to screen large chemical databases for novel compounds with the potential for similar biological activity. While specific pharmacophore models for this compound are not documented, the general approach has been applied to related heterocyclic structures.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR models are developed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to correlate these descriptors with the observed biological activity. A robust QSAR model should have high statistical significance and predictive power for an external test set of compounds. For classes of compounds similar to benzothiazoles, various linear and non-linear regression methods have been used to build QSAR models.

The descriptors used in QSAR studies can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Describing the 3D shape of the molecule.

Electronic: Describing the distribution of electrons.

Physicochemical: Such as lipophilicity (logP) and molar refractivity.

By identifying the descriptors that are most significantly correlated with the biological response, QSAR studies can provide insights into the structural features that are important for activity. For example, a QSAR study might reveal that increasing the hydrophobicity or the presence of a hydrogen bond donor at a specific position enhances the biological activity of a series of compounds.

Preclinical Biological Activity and Mechanistic Insights

In Vitro Evaluation Methodologies and Assays

The preclinical assessment of 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine and its analogs involves a range of in vitro methodologies to determine their biological potential across different therapeutic areas. These assays are crucial for establishing a preliminary understanding of the compounds' efficacy and spectrum of activity.

Cell-Based Assays for Antiproliferative Activity (e.g., Cell Cycle Analysis, Apoptosis Induction)

The antiproliferative effects of benzothiazole (B30560) derivatives are frequently evaluated using cell-based assays on various human cancer cell lines. A key mechanism often investigated is the induction of apoptosis, or programmed cell death. For instance, studies on N-1,3-benzothiazol-2-ylbenzamide derivatives have demonstrated their ability to inhibit the growth of human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. The proapoptotic activity of these compounds was confirmed by measuring the enrichment of mono- and oligonucleosomes, a hallmark of apoptosis. researchgate.net

Novel benzothiazole derivatives have been shown to suppress the proliferation of colorectal cancer cells by inducing apoptosis through the mitochondria-mediated intrinsic pathway. frontiersin.orgresearchgate.net This is often accompanied by an increase in reactive oxygen species (ROS) and a loss of the mitochondrial transmembrane potential. frontiersin.orgresearchgate.net Flow cytometry is a common technique used to quantify the percentage of apoptotic cells following treatment with these compounds. frontiersin.org

Cell cycle analysis is another critical method to understand the antiproliferative mechanism. Certain isoxazole derivatives of benzothiazole have been found to cause cell cycle arrest at the G0/G1 phase in lung cancer cells. researchgate.net The progression of the cell cycle is monitored by staining cellular DNA with reagents like propidium iodide and analyzing the distribution of cells in different phases (G0/G1, S, and G2/M) via flow cytometry. bdbiosciences.com Benzothiazole-based compounds have been documented to induce cell cycle arrest and/or apoptosis, highlighting this as a common mechanism of their anticancer action. researchgate.net Further detailed studies on benzothiazolecarbohydrazide–sulfonate conjugates revealed that specific compounds can induce both necrosis and apoptosis, with flow cytometry quantifying increases in both early and late apoptotic cell populations in MCF-7 cells. nih.gov

Table 1: Antiproliferative and Apoptotic Activity of Selected Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Cell Line Assay Key Finding Reference
N-1,3-Benzothiazol-2-ylbenzamides HepG2, MCF-7 Apoptosis Assay Proapoptotic effect observed, particularly with compound 1k in MCF-7 cells. researchgate.net
Benzothiazole Derivative (BTD) Colorectal Cancer Cells Apoptosis Assay (FCM) Significant increase in the proportion of apoptotic cells. frontiersin.org
Isoxazole-Benzothiazole Derivatives Lung Cancer Cells Cell Cycle Analysis Resulted in G0/G1 cell cycle arrest. researchgate.net
Benzothiazolecarbohydrazide–sulfonate Conjugate (6i ) MCF-7 Apoptosis Assay (FCM) Increased early apoptosis from 0.37% to 13.88% and late apoptosis from 0.14% to 7.31%. nih.gov

Enzyme Inhibition Assays (e.g., Cyclooxygenase, Phosphoinositide-3-kinase, mTORC1, Protein Tyrosine Kinases, Hsp90α, Carbonic Anhydrase Isoforms)

The therapeutic potential of this compound and its analogs is often linked to their ability to inhibit specific enzymes involved in disease pathogenesis.

Protein Tyrosine Kinases (PTKs): Benzothiazole derivatives have been identified as potent inhibitors of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov These compounds are thought to act by competing with ATP for its binding site in the catalytic domain of the kinase. nih.gov Computational studies, including molecular docking, have been employed to identify promising benzothiazole derivatives as EGFR tyrosine kinase inhibitors. nih.gov Furthermore, thiazole (B1198619) derivatives that incorporate a phenyl sulfonyl group have demonstrated significant inhibitory activity against the B-RAFV600E kinase, a key enzyme in some cancers. rsc.org

Phosphoinositide-3-kinase (PI3K) / mTORC1: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. Studies on isoxazole derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have shown that these compounds can inhibit the expression of PI3K, phosphorylated Akt (pAkt), and mTOR proteins, suggesting this pathway as a key molecular target. researchgate.net

Heat Shock Protein 90α (Hsp90α): Hsp90α is a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer development. Several benzothiazole-based sulfonamides have been identified as Hsp90α inhibitors. acs.orgnih.govnih.gov A study on benzothiazole-based pyrimidinesulfonamides found five compounds with IC₅₀ values against Hsp90α ranging from 4.87 to 10.47 μg/mL. acs.orgnih.govnih.gov Other research has focused on benzothiazole-based inhibitors of the Hsp90 C-terminal domain (CTD), which can circumvent the heat shock response often seen with N-terminal inhibitors. mdpi.comnih.gov Compounds in this class have shown low micromolar antiproliferative activity in MCF-7 breast cancer cells. mdpi.comnih.gov

Carbonic Anhydrase (CA) Isoforms: The sulfonamide group is a well-established zinc-binding function, making benzothiazole sulfonamides potent inhibitors of carbonic anhydrases. Derivatives of benzo[d]thiazole-6-sulfonamide have been investigated for their inhibitory activity against several human (h) CA isoforms. nih.govresearchgate.net These studies have identified compounds with low nanomolar and even subnanomolar inhibitory constants (Kᵢ) that are selective for specific isoforms, such as the cytosolic hCA I, II, and VII, and the tumor-associated hCA IX. nih.govresearchgate.net For example, 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides have been shown to be potent and selective inhibitors of hCA II and VII. nih.govresearchgate.net

Table 2: Enzyme Inhibitory Activity of Selected Benzothiazole Sulfonamide Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Enzyme IC₅₀ / Kᵢ Value Reference
Pyrimidinesulfonamides (9a, 9b, 14b, 14g, 14h ) Hsp90α 4.87–10.47 µg/mL acs.orgnih.govnih.gov
2,6-disubstituted benzothiazoles (5g, 9i ) Hsp90α (CTD) 2.8 µM, 3.9 µM nih.gov
2-Amino-benzothiazole-6-sulfonamides hCA I, II, VII, IX Kᵢ values in low nanomolar to subnanomolar range nih.govresearchgate.net
Thiazole-phenyl sulfonyl derivatives B-RAFV600E IC₅₀ = 23.1 nM (for Compound 40) rsc.org

Antimicrobial Activity Studies

Derivatives of benzothiazole, including those with sulfonamide groups, have demonstrated significant antimicrobial properties. Their activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Antibacterial Activity: N-(thiazol-2-yl)benzenesulfonamide derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. rsc.org The proposed mechanism for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme vital for folic acid synthesis in bacteria. rsc.org In one study, novel benzothiazole derivatives were screened against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with MIC values ranging from 25 to 200 µg/mL. nih.gov Other series, such as benzothiazolylthiazolidin-4-ones, have reported MICs in the range of 0.10–0.75 mg/mL against a panel of bacteria. nih.gov

Antifungal Activity: The antifungal potential of this chemical class has also been explored. Benzothiazole derivatives have been tested against fungal pathogens like Candida albicans and Aspergillus niger. nih.govhumanjournals.com A study focusing on novel benzothiazole derivatives identified compounds with a broad antifungal spectrum. Notably, compound 6m from this series exhibited higher potency against Cryptococcus neoformans and Candida glabrata than the standard drug fluconazole. rsc.org The antifungal activity can be influenced by substituents on the benzothiazole ring; for example, compounds with an electron-withdrawing nitro group at the 6-position have shown moderate antifungal activity. humanjournals.com

Table 3: Antimicrobial Activity of Selected Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

Compound Class Organism(s) Activity (MIC) Reference
Novel Benzothiazole Derivatives S. aureus, B. subtilis, E. coli, C. albicans, A. niger 25-200 µg/mL nih.gov
Benzothiazolylthiazolidin-4-ones Gram (+ve) and Gram (-ve) bacteria 0.10-0.75 mg/mL nih.gov
Novel Benzothiazole Derivative (6m ) C. neoformans, C. glabrata More potent than fluconazole rsc.org
Pyrimidine clubbed thiazole (8b ) S. aureus, B. subtilis <40 µg/mL, <47 µg/mL nih.gov

Antiviral Activity Studies

The benzothiazole scaffold is a component of several compounds with significant antiviral activity. nih.gov In vitro antiviral evaluations are often conducted using plaque reduction assays, which measure the ability of a compound to inhibit virus-induced cell destruction.

Benzothiazole-based pyrimidinesulfonamide scaffolds have been evaluated against a broad range of DNA and RNA viruses, including Herpes Simplex Virus type 1 (HSV-1), Coxsackievirus B4 (CBV4), Hepatitis A Virus (HAV), Hepatitis C Virus (HCV), and Human Adenovirus 7 (HAdV7). acs.orgnih.gov In one study, five of the synthesized compounds exhibited superior viral reduction (70–90%) against HSV-1 compared to the standard drug acyclovir. acs.orgnih.govnih.gov Similarly, novel benzothiazole-bearing N-sulfonamide 2-pyridone derivatives have also been tested against a similar panel of viruses, with several compounds showing a viral reduction of 50% or more against CBV4. acs.org The diverse antiviral activity suggests that these compounds can interfere with various viral targets and replication mechanisms. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms through which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. This involves identifying and validating their molecular targets.

Target Identification and Validation

Several molecular targets for benzothiazole sulfonamides have been identified and validated through a combination of biochemical assays, cell-based studies, and computational modeling.

Hsp90α: For compounds targeting Hsp90, validation of the mechanism often involves Western blot analysis to observe the degradation of Hsp90 client proteins, such as Akt, c-Raf, and the estrogen receptor (ERα). mdpi.com A key finding for benzothiazole-based C-terminal inhibitors is that they downregulate these oncogenic proteins without inducing the heat shock response (i.e., upregulation of Hsp70 and Hsp90), confirming an allosteric mechanism of inhibition distinct from N-terminal inhibitors. mdpi.comnih.gov

Protein Tyrosine Kinases: The mechanism of EGFR inhibition by benzothiazole derivatives has been explored through molecular docking studies. These computational models predict that the compounds bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways. nih.gov

Carbonic Anhydrases: The inhibitory mechanism of sulfonamides against carbonic anhydrases is well-established. The primary sulfonamide group coordinates to the Zn²⁺ ion located in the active site of the enzyme, displacing a zinc-bound water molecule/hydroxide ion, which is essential for the catalytic cycle. The benzothiazole scaffold interacts with amino acid residues lining the active site, contributing to the binding affinity and isoform selectivity. nih.gov

Dihydropteroate Synthase (DHPS): The antibacterial action of sulfonamides is attributed to their structural similarity to para-aminobenzoic acid (PABA). This allows them to act as competitive inhibitors of DHPS, an enzyme in the folate synthesis pathway that is essential for bacterial DNA and RNA synthesis. rsc.org

Apoptosis Pathways: For antiproliferative benzothiazole derivatives, the mechanism often involves the intrinsic mitochondrial pathway of apoptosis. Target validation includes observing the increased generation of ROS, the loss of mitochondrial membrane potential, and a shift in the ratio of pro-apoptotic (e.g., BAX) to anti-apoptotic (e.g., Bcl-2) proteins, which ultimately leads to caspase activation and cell death. frontiersin.orgresearchgate.net

Pathways Modulated by the Compound (e.g., p53 activation, mitochondrial-dependent pathways)

The benzothiazole scaffold is a core component of various molecules investigated for anticancer activity, which frequently involves the modulation of apoptosis-regulating pathways, including those dependent on the tumor suppressor protein p53 and mitochondria. Research into complex isoxazole derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine has provided significant insights into these mechanisms. rsc.orgsemanticscholar.orgscispace.comresearchgate.netrsc.org

One promising compound from this class, when studied in a colon cancer cell line (Colo205), was found to induce cell cycle arrest at the G2/M phase. rsc.orgscispace.com Mechanistic studies revealed that this activity was linked to a significant increase in the levels of p53. rsc.orgresearchgate.netrsc.org The activation of p53 is a critical event in cancer therapy as it can trigger programmed cell death, or apoptosis, in malignant cells.

The study further elucidated that the activation of p53 led to the modulation of the mitochondrial apoptotic pathway. rsc.orgresearchgate.netrsc.org This was evidenced by an altered balance in the levels of key mitochondrial proteins, specifically a shift in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. rsc.orgresearchgate.net This disruption of mitochondrial homeostasis results in the release of pro-apoptotic factors and the subsequent activation of caspases, the executioner enzymes of apoptosis. researchgate.net These findings suggest that certain benzo[d]thiazol-2-amine derivatives can activate a p53-dependent mitochondrial pathway to induce apoptosis, highlighting a potential mechanism of action for compounds like this compound in oncology. rsc.orgresearchgate.netrsc.org

Table 1: Effects of a Representative Benzothiazole Derivative on Apoptotic Pathways in Colo205 Cancer Cells

Biological Effect Observation Implicated Pathway
Cell Cycle Induces G2/M Arrest Cell Cycle Regulation
p53 Levels Tremendous Increase p53 Activation
Mitochondrial Proteins Altered Bcl-2/Bax Ratio Mitochondrial-Dependent Apoptosis
Apoptosis Accelerated via Caspases Caspase Activation

Data derived from studies on isoxazole derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine. rsc.orgscispace.comresearchgate.net

Anti-inflammatory Mechanisms

Benzothiazole derivatives, including those with sulfonamide moieties, have been widely investigated for their anti-inflammatory properties. jchemrev.comresearchgate.netjchemrev.com The mechanisms underlying this activity often involve the inhibition of key enzymes in the inflammatory cascade.

One significant mechanism identified for benzothiazole sulfonamides is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1). researchgate.net mPGES-1 is a terminal synthase that plays a crucial role in the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain. researchgate.net By inhibiting this enzyme, these compounds can effectively reduce PGE2 biosynthesis, representing a promising strategy for developing next-generation anti-inflammatory drugs. researchgate.net

Another well-established anti-inflammatory mechanism for some benzothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation. jchemrev.com For instance, certain thio-substituted and alkoxy-benzothiazole derivatives have demonstrated high selectivity for COX-2 inhibition. jchemrev.com This selectivity is a desirable trait in anti-inflammatory agents as it can minimize the gastrointestinal side effects associated with non-selective COX inhibitors. The anti-inflammatory and analgesic properties of some benzothiazole derivatives have been shown to be comparable to or even outperform standard drugs like aspirin and naproxen in preclinical models. jchemrev.com

Antimalarial Mechanisms

The benzothiazole structure is a promising scaffold for the development of new antimalarial agents, particularly in light of growing resistance to existing drugs. malariaworld.orgnih.govmalariaworld.orgijbpas.com A systematic review of 28 studies identified 232 benzothiazole analogs with potent activity against various strains of the malaria parasite. malariaworld.orgnih.govmalariaworld.org These compounds exert their effects through several distinct mechanisms.

One key mechanism involves the disruption of the parasite's detoxification process for heme. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large amounts of toxic heme. asm.org To protect itself, the parasite polymerizes heme into a non-toxic crystalline substance called hemozoin. asm.org Certain benzothiazole hydrazones have been shown to act as iron chelators and also interact with free heme, effectively inhibiting the formation of hemozoin. asm.org This leads to a buildup of toxic heme, which disrupts parasite membrane function and causes cell lysis. asm.org

Other identified antimalarial mechanisms for benzothiazole analogs include the direct inhibition of essential Plasmodium falciparum enzymes. malariaworld.orgnih.govmalariaworld.org Furthermore, structure-activity relationship studies indicate that the rhodacyanine skeleton containing a benzothiazole moiety is critical for potent antimalarial activity. jchemrev.com

Comparative Analysis with Established Reference Compounds

While direct comparative data for this compound is not available, studies on related benzothiazole derivatives provide a basis for comparison with standard antimalarial drugs.

The efficacy of novel antimalarials is often benchmarked against established drugs like chloroquine. Chloroquine resistance is a major global health issue, making activity against resistant parasite strains a critical evaluation parameter. jchemrev.com In this context, benzothiazole-pyridine analogs of amodiaquine have demonstrated remarkable efficacy against two chloroquine-resistant P. falciparum strains, K1 and W2, with IC50 values ranging from 7 to 22 nM. jchemrev.com This high potency against resistant strains highlights the potential of the benzothiazole scaffold to overcome existing resistance mechanisms.

Another comparative point is the mechanism of action. As discussed, some benzothiazole hydrazones inhibit hemozoin formation. asm.org This mechanism is similar to that of chloroquine, which also interferes with heme detoxification. However, the novel structure of benzothiazole derivatives may allow them to evade the efflux pumps that confer resistance to chloroquine. In studies, a lead benzothiazole hydrazone, compound 5f, exhibited potent antiplasmodial activity against a chloroquine/pyrimethamine-resistant strain of P. falciparum (K1). asm.org Its efficacy was compared to standard agents, as shown in the table below.

Table 2: Comparative In Vitro Antimalarial Activity (IC50) of a Benzothiazole Hydrazone and Reference Drugs

Compound P. falciparum Strain IC50 (µM)
Benzothiazole Hydrazone (5f) K1 (Resistant) Data not specified in abstract, but noted as most efficient
Chloroquine K1 (Resistant) Used as positive control
Artesunate K1 (Resistant) Used as positive control
Deferoxamine (Iron Chelator) K1 (Resistant) Exhibited antiplasmodial activity

Data derived from a study on benzothiazole hydrazones. asm.org

This comparative data, although from related analogs, underscores the potential of the benzothiazole class of compounds as a valuable source for new antimalarial leads that are effective against drug-resistant parasites. jchemrev.comasm.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds, offering a unique molecular fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum of 6-(phenylsulfonyl)benzo[d]thiazol-2-amine would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. While specific experimental data for this exact compound is not widely published, data from closely related 2-aminobenzothiazole (B30445) derivatives allows for the prediction of key spectral features.

Key expected vibrational frequencies include:

N-H Stretching: The amino group (NH₂) at the 2-position of the benzothiazole (B30560) ring would typically show one or two sharp bands in the region of 3300-3500 cm⁻¹. The presence of two bands is due to the symmetric and asymmetric stretching vibrations of the N-H bonds.

S=O Stretching: The sulfonyl group (SO₂) is characterized by strong absorption bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

C=N Stretching: The endocyclic C=N bond within the thiazole (B1198619) ring would likely produce a stretching vibration in the region of 1610-1630 cm⁻¹.

Aromatic C=C Stretching: The phenyl and benzothiazole ring systems will exhibit multiple bands in the 1450-1600 cm⁻¹ region due to C=C bond stretching vibrations.

C-S Stretching: The C-S bond within the thiazole ring typically shows a weaker absorption band around 600-800 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings would appear in the 700-900 cm⁻¹ region, and their exact positions can provide information about the substitution pattern.

Functional Group Expected Vibrational Mode **Approximate Frequency (cm⁻¹) **
Amino (NH₂)N-H Stretching (asymmetric & symmetric)3300-3500
Sulfonyl (SO₂)S=O Asymmetric Stretching1300-1350
Sulfonyl (SO₂)S=O Symmetric Stretching1140-1160
Thiazole (C=N)C=N Stretching1610-1630
Aromatic RingsC=C Stretching1450-1600
Thiazole (C-S)C-S Stretching600-800
Aromatic RingsC-H Bending (out-of-plane)700-900

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by providing information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the chemical shifts, splitting patterns, and integration of the signals would provide detailed information about the arrangement of protons in the molecule. The spectrum would be anticipated to show distinct signals for the protons of the benzothiazole ring system and the phenylsulfonyl group.

Expected signals include:

Amino Protons (NH₂): A broad singlet corresponding to the two protons of the amino group, the chemical shift of which can be solvent-dependent.

Benzothiazole Protons: The protons on the benzothiazole ring (at positions 4, 5, and 7) would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Their splitting patterns (doublets, doublets of doublets) would be dictated by their coupling with adjacent protons.

Phenylsulfonyl Protons: The protons of the phenyl ring attached to the sulfonyl group would also resonate in the aromatic region. Protons in the ortho, meta, and para positions relative to the sulfonyl group would likely have different chemical shifts due to the electron-withdrawing nature of the SO₂ group.

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity
NH₂ (2-amino)Variable (likely broad)Singlet (br s)
Aromatic (Benzothiazole H-4, H-5, H-7)7.0 - 8.5Doublet (d), Doublet of doublets (dd)
Aromatic (Phenylsulfonyl)7.5 - 8.0Multiplet (m)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Key expected chemical shifts include:

C-2 (Benzothiazole): The carbon atom of the C=N bond in the thiazole ring (C-2) is expected to have a chemical shift in the downfield region, typically around δ 160-170 ppm.

Aromatic Carbons: The carbon atoms of the benzothiazole and phenyl rings would appear in the range of δ 110-155 ppm. The specific chemical shifts would be influenced by the attached substituents (amino and phenylsulfonyl groups). Carbons directly attached to the sulfonyl group or the nitrogen and sulfur atoms would have distinct chemical shifts.

Quaternary Carbons: The carbon atoms at the ring junctions and the carbon attached to the sulfonyl group would appear as quaternary signals.

Carbon Environment Expected Chemical Shift (δ, ppm)
C-2 (C=N of thiazole)160 - 170
C-3a, C-7a (Benzothiazole ring junction)Variable within aromatic region
C-4, C-5, C-6, C-7 (Benzothiazole)110 - 140
C-ipso (Phenylsulfonyl)Variable within aromatic region
C-ortho, C-meta, C-para (Phenylsulfonyl)120 - 135

Two-Dimensional NMR Techniques (e.g., DEPT, HMQC)

DEPT: A DEPT experiment would differentiate between CH, CH₂, and CH₃ groups. For this molecule, it would help to distinguish the protonated aromatic carbons (CH) from the quaternary carbons.

HMQC (or HSQC): An HMQC or Heteronuclear Single Quantum Coherence (HSQC) spectrum would show correlations between directly bonded protons and carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, greatly aiding in the complete structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the C-S and S-N bonds, as well as fragmentation of the benzothiazole and phenyl rings.

Expected key fragments could include:

[M]⁺: The molecular ion peak.

[M - C₆H₅SO₂]⁺: Loss of the phenylsulfonyl group.

[C₆H₅SO₂]⁺: The phenylsulfonyl cation.

[C₇H₅N₂S]⁺: The 2-aminobenzothiazole radical cation.

Ion Description
[M]⁺Molecular Ion
[M - C₆H₅SO₂]⁺Loss of the phenylsulfonyl group
[C₆H₅SO₂]⁺Phenylsulfonyl cation
[C₇H₅N₂S]⁺2-Aminobenzothiazole radical cation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule. For aromatic and heterocyclic compounds like benzothiazole derivatives, UV-Vis spectra provide valuable information about the conjugated π-electron systems.

The analysis of novel 2-aminobenzothiazole derivatives reveals that these compounds typically exhibit intensive absorption bands in the UV-Vis spectrum ranging from 300 nm to approximately 460 nm. mdpi.com For a series of photosensitizers based on the 2-aminobenzothiazole structure, the maximum absorption wavelength (λmax) was identified to be around 345 nm. mdpi.com These absorptions are attributed to π→π* and n→π* electronic transitions within the conjugated system of the benzothiazole core and the attached phenylsulfonyl group. The position and intensity of these absorption bands are sensitive to the substitution pattern on the benzothiazole and phenyl rings. The presence of the sulfonyl group, an electron-withdrawing group, can influence the electronic distribution and thus shift the absorption maxima.

Table 1: Representative UV-Vis Absorption Data for 2-Aminobenzothiazole Derivatives This table presents data from analogous compounds to illustrate typical spectral characteristics.

Compound Class Wavelength Range (nm) Maximum Absorption (λmax) (nm) Source

The specific UV-Vis spectrum for this compound would be expected to show characteristic peaks related to its extended aromatic system. The exact λmax would provide insight into the electronic conjugation between the benzothiazole and phenylsulfonyl moieties.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is used to confirm the empirical formula of a synthesized molecule. The theoretically calculated percentages are compared against the experimentally found values, with a close match (typically within ±0.4%) providing strong evidence for the compound's purity and proposed structure.

For newly synthesized benzothiazole derivatives, elemental analysis is a standard characterization method. researchgate.net For instance, in the characterization of various 6-chloro-N-(substituted-benzyl)benzo[d]thiazol-2-amine derivatives, the calculated and found values for C, H, and N were reported to be in close agreement, confirming their respective molecular formulas. researchgate.net

Table 2: Representative Elemental Analysis Data for a Benzothiazole Analogue This table is an illustrative example based on data for C₁₄H₁₀ClFN₂S (6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine), an analogue of the target compound. researchgate.net

Element Calculated (%) Found (%)
Carbon (C) 57.44 57.48
Hydrogen (H) 3.44 3.45

For the target compound, this compound (C₁₃H₁₀N₂O₂S₂), the theoretical elemental composition would be calculated and compared with experimental results to verify its synthesis and purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the absolute structure of a molecule.

While a crystal structure for this compound is not publicly documented, analysis of related benzothiazole derivatives provides insight into the expected structural features. For example, the X-ray structure determination of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one revealed that the molecule is almost planar, with a very small interplanar angle of 3.01 (3)° between the benzothiazole and chromene ring systems. nih.gov The crystal packing of this analogue was shown to involve a layer structure held together by weak C—H⋯O=C hydrogen bonds, forming dimeric units. nih.gov

Key structural features that would be determined for this compound include:

The planarity of the benzothiazole ring system. nih.gov

The dihedral angle between the benzothiazole ring and the phenyl ring of the sulfonyl group.

The bond lengths and angles of the sulfonyl group (S=O and S-C bonds).

The intermolecular interactions, such as hydrogen bonds involving the amine group (N-H) and the sulfonyl oxygen atoms (S=O), which dictate the crystal packing.

Table 3: Illustrative Crystallographic Data for a Benzothiazole Derivative This table presents example data from 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one to demonstrate typical parameters obtained from an X-ray analysis. nih.gov

Parameter Value
Molecular Formula C₁₇H₁₁NO₂S
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.0309 (5)
b (Å) 5.8361 (3)
c (Å) 19.5398 (9)
β (°) 94.708 (2)
Volume (ų) 1368.12 (11)

The determination of the crystal structure of this compound would provide unambiguous proof of its chemical identity and detailed insight into its solid-state conformation and packing arrangement.

Future Research Directions and Therapeutic Potential

Refinement and Optimization of Synthetic Pathways

The generation of diverse chemical libraries for screening and development hinges on efficient and flexible synthetic methodologies. Future research must focus on refining the synthesis of 6-(phenylsulfonyl)benzo[d]thiazol-2-amine and its analogs. Current approaches to constructing the core 2-aminobenzothiazole (B30445) ring often involve the cyclization of aminobenzenethiols or related precursors. acs.orgkuleuven.be A key strategy involves the reaction of substituted anilines with potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid to form the benzothiazole (B30560) ring. acs.org

Future optimization could explore:

Unified Synthetic Strategies: Developing a unified approach that starts from simple, commercially available building blocks could streamline the synthesis of various derivatives. nih.gov For instance, methods connecting benzo[d]thiazole-2-thiol with primary and secondary amines through sequences of S-oxidation and S-N coupling offer modularity. nih.gov

Novel Catalytic Systems: Investigating transition-metal-free or novel catalytic systems, such as those using nickel(II) trifluoromethanesulfonate, could lead to higher yields and broader substrate scope under milder conditions. arkat-usa.org

Protecting Group Strategies: For derivatives with multiple functional groups, developing more robust and efficient protecting group strategies is crucial. This would allow for selective modifications at different positions on the benzothiazole ring system, enabling a more thorough exploration of the chemical space. acs.org

Flow Chemistry and Microwave-Assisted Synthesis: The adoption of modern synthetic technologies like flow chemistry and microwave-assisted reactions could significantly accelerate reaction times, improve yields, and enhance the stereoselectivity of certain transformations, such as the Fukuyama-Mitsunobu reaction for N-alkylation. nih.gov

A comparison of potential synthetic approaches is summarized below.

Synthetic Approach Starting Materials Key Reagents/Conditions Potential Advantages Reference
Classical Cyclization4-aminobenzoatesKSCN, Br₂, CH₃COOHWell-established, good for specific precursors acs.org
Unified S-N CouplingBenzo[d]thiazole-2-thiol, AminesOxidation/Coupling sequencesModular, versatile for N-substitution nih.gov
Amide Bond FormationBenzo[d]thiazol-2-amine, Carboxylic AcidsDCC (N,N′-dicyclohexylcarbodiimide)Fast, high-yield for specific amide derivatives mdpi.com
Base-Promoted Cyclocondensation2-(benzo[d]thiazol-2-yl)acetonitrile, Aryl AzidesTriethylamine, DMFGood for creating complex heterocyclic systems mdpi.com

Rational Design of Next-Generation Derivatives based on SAR and Computational Insights

Structure-Activity Relationship (SAR) studies are fundamental to identifying the structural features responsible for biological activity and guiding the design of more potent and selective molecules. For the this compound scaffold, future research should systematically explore modifications at key positions.

Initial SAR studies on related 2-aminobenzothiazoles have revealed critical insights:

The 6-Position: Modifications at the 6-position of the benzothiazole ring appear to be highly favorable for producing potent biological activity. nih.gov

The Exocyclic Amine: The primary exocyclic amine at the 2-position is often crucial for activity. N-alkylation or substitution with various groups can significantly alter or diminish the inhibitory effects, suggesting this group may be a key hydrogen bond donor or interaction point with biological targets. nih.gov

The Phenylsulfonyl Group: The phenyl ring of the sulfonyl group offers a vector for introducing further substitutions to probe interactions with hydrophobic pockets in target proteins.

Computational modeling will be a critical partner in this process. Molecular docking studies have been successfully used to predict the binding modes of benzothiazole derivatives with various targets, such as the Human Epidermal growth factor receptor (HER) and carbonic anhydrases. nih.govresearchgate.net These studies help elucidate key interactions like hydrogen bonding and hydrophobic contacts, providing a rationale for observed SAR. nih.gov

Modification Site SAR Insights from Related Compounds Design Strategy Reference
6-Position (Sulfonyl)Substituents at this position are critical for activity.Introduce diverse sulfonyl groups (e.g., alkyl, substituted aryl) to optimize interactions. nih.gov
2-Position (Amine)The primary amine is often essential; N-substitution can reduce activity.Maintain the primary amine or explore bioisosteric replacements. nih.gov
Phenyl RingProvides a site for hydrophobic interactions.Introduce small substituents (e.g., fluoro, methyl) to fine-tune binding and properties. nih.gov
Benzothiazole CoreThe core scaffold is a proven pharmacophore.Isosteric replacement of the sulfur atom with nitrogen has been shown to reduce activity. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The benzothiazole scaffold is known for its promiscuity, interacting with a wide array of biological targets. mdpi.comresearchgate.net While some derivatives like Riluzole are established neuroprotective agents for amyotrophic lateral sclerosis (ALS), the potential applications are much broader. mdpi.com

Future research should aim to identify novel targets for this compound and its derivatives. Promising areas include:

Oncology: Benzothiazole derivatives have shown potential as anticancer agents by targeting enzymes like the Human Epidermal growth factor receptor (HER) and signaling pathways such as AKT and ERK. nih.govnih.gov Some compounds also show tubulin-inhibiting properties. mdpi.com

Inflammatory Diseases: Certain analogs have demonstrated the ability to suppress key inflammatory cytokines like IL-6 and TNF-α, suggesting applications in chronic inflammatory diseases. mdpi.comnih.gov

Neurodegenerative and Neurological Disorders: Beyond ALS, there is potential in other neurodegenerative conditions and epilepsy. mdpi.comnih.gov One study showed a derivative could mitigate epileptic conditions in a zebrafish model by modulating inflammatory and neuroprotective pathways. nih.gov

Infectious Diseases: The scaffold is a known antimicrobial pharmacophore. mdpi.com A key area of exploration is the inhibition of bacterial virulence factors, which could offer an alternative to traditional antibiotics. nih.gov

Enzyme Inhibition: Benzothiazole-6-sulfonamides have been identified as potent inhibitors of various carbonic anhydrase isoforms (I, II, IX, and XII), which are targets for conditions ranging from glaucoma to cancer. researchgate.net

Integration of Advanced Computational and Experimental Approaches

A synergistic approach combining computational and experimental methods will accelerate the drug discovery process.

In Silico Screening and Prediction: Virtual screening of large compound libraries against validated biological targets can identify initial hits. Furthermore, computational tools like SwissADME and admetSAR can predict pharmacokinetic properties (absorption, distribution, metabolism, excretion) and toxicity profiles early in the development pipeline, allowing for the prioritization of candidates with better drug-like characteristics. nih.gov

Molecular Dynamics Simulations: Beyond static docking, molecular dynamics (MD) simulations can provide a deeper understanding of the stability of the ligand-protein complex and the conformational changes that occur upon binding.

Advanced Experimental Validation: High-throughput screening (HTS) can rapidly test large numbers of synthesized derivatives against biological targets. The hits can then be validated and characterized using a suite of experimental techniques, including:

Biochemical Assays: To determine IC₅₀ values against purified enzymes. nih.gov

Cell-Based Assays: To evaluate effects on cellular pathways, such as proliferation, apoptosis, and cell cycle, using methods like MTT assays and flow cytometry. nih.gov

Protein Expression Analysis: Using Western Blot to confirm the modulation of target protein levels in cellular signaling pathways. nih.gov

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to obtain high-resolution structures of lead compounds in complex with their biological targets, providing definitive proof of the binding mode and guiding further optimization.

Investigation of Multifunctional Pharmacological Profiles

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. Compounds that can modulate several targets simultaneously—a concept known as polypharmacology—can offer superior therapeutic efficacy. The benzothiazole scaffold is an excellent starting point for developing such multifunctional agents. kuleuven.be

Future work should focus on designing and identifying derivatives of this compound with desired multifunctional profiles. For example, a single compound could be engineered to possess both anticancer and anti-inflammatory activity, which is highly relevant as chronic inflammation is a key factor in cancer progression. nih.gov One study successfully developed a benzothiazole derivative, compound B7, that not only inhibited cancer cell proliferation by targeting the AKT and ERK pathways but also reduced the levels of inflammatory cytokines IL-6 and TNF-α. nih.gov This dual-action approach represents a novel and promising strategy for developing more effective therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted anilines with thiocyanate derivatives. For example, 6-substituted benzo[d]thiazol-2-amines are prepared by reacting para-substituted anilines with sodium thiocyanate in bromine/glacial acetic acid under stirring for 16 hours. The product is isolated by filtration, washed, and recrystallized from ethanol (yields >85%) . For sulfonyl group introduction, post-functionalization via oxidation of thioethers (e.g., using NaIO₄) is common .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.17–7.77 ppm for aromatic protons in DMSO-d₆ ), IR (S=O stretch at ~1247 cm⁻¹ ), and HRMS (e.g., [M+H]+ calculated for C₁₃H₁₀N₂S: 227.0637 ).
  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
  • Crystallography : X-ray diffraction for structural confirmation (e.g., bond angles and packing analysis ).

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition : Fluorescence-based assays for targets like ABAD/17β-HSD10 (IC₅₀ determination via dose-response curves) .
  • Antimicrobial Activity : MIC testing against bacterial (e.g., P. aeruginosa) and fungal strains using broth microdilution .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for p53-mediated apoptosis ).

Advanced Research Questions

Q. How can synthesis be optimized for higher yield or purity?

  • Methodological Answer : Key strategies include:

  • Solvent Selection : Ethylene glycol improves hydrazine coupling (yields increase from 59% to 76% vs. methanol) .
  • Catalysis : Pd₂(dba)₃/Xantphos for cross-coupling reactions (e.g., aryl thioether formation ).
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/chloroform) .
    • Data Table :
ConditionYield ImprovementReference
Ethylene glycol solvent59% → 76%
NaIO₄ oxidation70% → 85%

Q. How are structure-activity relationships (SAR) evaluated for enzyme inhibition?

  • Methodological Answer : SAR studies involve:

  • Substituent Variation : Comparing analogs with electron-withdrawing (e.g., -CF₃ ) vs. donating groups (e.g., -OCH₃ ).
  • Crystallography : X-ray structures of ligand-enzyme complexes (e.g., TbPTR1 binding interactions ).
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities .
    • Data Table :
SubstituentIC₅₀ (ABAD Inhibition)Reference
-SO₂Ph0.8 µM
-CF₃1.2 µM
-OCH₃>10 µM

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Address discrepancies via:

  • Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays ).
  • Control Experiments : Test compound stability under assay conditions (e.g., pH/temperature effects ).
  • Meta-Analysis : Compare data subsets (e.g., Gram-negative vs. Gram-positive bacteria ).
    • Example : Variability in antimicrobial MIC values may arise from differences in bacterial strain resistance profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.